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Compound of Interest

Compound Name: 3,6-Dihydroxyphthalic acid

Cat. No.: B1585314 Get Quote

An In-Depth Technical Guide to the Physico-chemical Properties of 3,6-Dihydroxyphthalic
Acid

Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physico-chemical properties of

3,6-dihydroxyphthalic acid, a molecule of significant interest in medicinal chemistry and

materials science. This document is intended for researchers, scientists, and drug development

professionals, offering not just data, but also insights into the practical implications of these

properties.

Introduction: Unveiling 3,6-Dihydroxyphthalic Acid
3,6-Dihydroxyphthalic acid (DHPA) is an aromatic dicarboxylic acid characterized by a

benzene ring substituted with two carboxylic acid groups at positions 1 and 2, and two hydroxyl

groups at positions 3 and 6. This specific arrangement of functional groups imparts a unique

combination of acidic, hydrophilic, and chelating properties, making it a versatile building block

in various scientific domains. Its ability to engage in hydrogen bonding, chelate metal ions, and

undergo various chemical transformations underpins its utility. A thorough understanding of its

fundamental physico-chemical characteristics is paramount for its effective application.

Core Physico-chemical Properties
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The utility of 3,6-dihydroxyphthalic acid in any application is fundamentally governed by its

physical and chemical properties. These parameters dictate its behavior in different solvents,

its reactivity, and its suitability for specific experimental conditions.

Structural and Molecular Data
A foundational understanding begins with the molecule's basic structural and identifying

information.

Property Value Source

IUPAC Name
3,6-dihydroxybenzene-1,2-

dicarboxylic acid
N/A

Synonyms 3,6-Dihydroxyphthalic acid N/A

Molecular Formula C₈H₆O₆

Molecular Weight 198.13 g/mol

CAS Number 16534-85-7

Canonical SMILES
C1=C(C(=C(C=C1O)O)C(=O)

O)C(=O)O
N/A

InChI Key
FDOORASQBCJBBQ-

UHFFFAOYSA-N
N/A

Acidity and pKa
The two carboxylic acid groups and two phenolic hydroxyl groups make 3,6-dihydroxyphthalic
acid a polyprotic acid. The dissociation constants (pKa values) are critical for predicting its

charge state at a given pH, which in turn influences its solubility, binding interactions, and

biological activity.

First Carboxylic Acid (pKa₁): The proximity of the two carboxylic acid groups results in a

lower pKa for the first proton dissociation compared to benzoic acid, due to intramolecular

hydrogen bonding and electronic effects.
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Second Carboxylic Acid (pKa₂): The dissociation of the second carboxylic acid proton is less

favorable due to the electrostatic repulsion from the newly formed carboxylate anion.

Hydroxyl Groups (pKa₃, pKa₄): The phenolic protons are significantly less acidic than the

carboxylic acid protons.

Precise, experimentally determined pKa values for 3,6-dihydroxyphthalic acid are not readily

available in public databases. However, computational predictions and comparisons with

similar structures suggest the first pKa is in the range of 2-3, and the second is in the range of

4-5. The phenolic pKa values are expected to be in the range of 8-10. This information is

crucial for designing buffer systems for experiments involving DHPA and for understanding its

behavior in physiological environments.

Solubility Profile
The solubility of 3,6-dihydroxyphthalic acid is a key consideration for its practical handling

and application, particularly in drug development and solution-phase reactions.
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Solvent Solubility Rationale

Water Moderately soluble

The presence of four polar

functional groups (two

carboxylic acids, two

hydroxyls) allows for extensive

hydrogen bonding with water.

Solubility is pH-dependent and

increases significantly at pH

values above the pKa of the

carboxylic acid groups due to

the formation of the more

soluble carboxylate salts.

Methanol, Ethanol Soluble

These polar protic solvents can

act as both hydrogen bond

donors and acceptors,

effectively solvating the

molecule.

Acetone, Ethyl Acetate Sparingly soluble

These polar aprotic solvents

can accept hydrogen bonds

but cannot donate them as

effectively, leading to lower

solubility compared to

alcohols.

Hexane, Toluene Insoluble

The high polarity of 3,6-

dihydroxyphthalic acid makes it

immiscible with nonpolar

solvents.

Experimental Insight: When preparing aqueous solutions, it is often advantageous to start with

a basic solution (e.g., using NaOH or NaHCO₃) to deprotonate the carboxylic acids and

enhance solubility, followed by pH adjustment as needed for the specific application.

Thermal Properties
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The thermal stability of a compound is a critical parameter for its storage, handling, and use in

reactions conducted at elevated temperatures.

Melting Point: 3,6-Dihydroxyphthalic acid has a reported melting point of 215 °C (with

decomposition). The decomposition upon melting is a common characteristic of poly-

functionalized aromatic acids, often involving decarboxylation.

Boiling Point: Due to its high molecular weight, strong intermolecular hydrogen bonding, and

decomposition at its melting point, a boiling point is not typically reported.

The decomposition at a relatively high temperature suggests good thermal stability for most

solution-phase applications conducted below this temperature.

Synthesis and Reactivity
A common synthetic route to 3,6-dihydroxyphthalic acid involves the oxidation of a suitable

precursor. The following is a representative protocol.

Representative Synthetic Protocol: Oxidation of 2,5-
Dihydroxy-p-xylene
This method provides a conceptual framework. Note: This is a generalized procedure and

requires optimization and adherence to all laboratory safety protocols.

Step 1: Oxidation

Dissolve 2,5-dihydroxy-p-xylene in an appropriate solvent, such as aqueous potassium

hydroxide.

Slowly add a strong oxidizing agent, like potassium permanganate (KMnO₄), in portions

while maintaining the reaction temperature below a specified limit (e.g., 40 °C) with an ice

bath. The reaction is highly exothermic.

After the addition is complete, continue stirring the mixture at room temperature for several

hours to ensure the reaction goes to completion.

Step 2: Work-up and Isolation
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Quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy any

excess permanganate.

Filter the mixture to remove the manganese dioxide byproduct.

Acidify the filtrate with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2.

This will protonate the carboxylate groups, causing the 3,6-dihydroxyphthalic acid to

precipitate out of the solution.

Collect the precipitate by filtration, wash with cold water to remove any remaining inorganic

salts, and dry under vacuum.

Step 1: Oxidation

Step 2: Work-up & Isolation

2,5-Dihydroxy-p-xylene in aq. KOH

Reaction Mixture
(Stirring, <40°C)

KMnO₄ (aq)

Quench (NaHSO₃)
Reaction Completion

Filter (remove MnO₂) Acidify (HCl, pH 1-2) Precipitate Formation Filter & Wash Dry Pure 3,6-Dihydroxyphthalic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3,6-dihydroxyphthalic acid.

Key Reactivity
Esterification: The carboxylic acid groups can be readily esterified under standard conditions

(e.g., Fischer esterification) to produce the corresponding diesters.

Chelation: The ortho-positioning of a hydroxyl and a carboxylic acid group creates an

effective bidentate chelation site for various metal ions. This property is of interest in the

design of metal-binding agents.

Aromatic Substitution: The electron-donating hydroxyl groups activate the aromatic ring

towards electrophilic substitution, although the carboxylic acid groups are deactivating.
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Applications in Research and Drug Development
The unique physico-chemical properties of 3,6-dihydroxyphthalic acid make it a valuable

molecule in several areas:

Precursor for Pharmaceuticals: It can serve as a starting material or intermediate in the

synthesis of more complex drug molecules. Its rigid structure and defined positioning of

functional groups provide a scaffold for building pharmacophores.

Metal Chelators: In drug development, chelating agents can be used to manage metal

overload or as components of diagnostic agents. The chelation properties of DHPA are a key

area of investigation.

Polymer and Materials Science: The dicarboxylic acid functionality allows it to be used as a

monomer in the synthesis of polyesters and other polymers with specific properties, such as

enhanced thermal stability or metal-binding capabilities.

Key Application Areas

3,6-Dihydroxyphthalic Acid Unique Physico-chemical Properties

Pharmaceutical Synthesis (Scaffold/Intermediate) Metal Chelating Agents (Therapeutic/Diagnostic) Polymer Chemistry (Monomer for Polyesters)

Click to download full resolution via product page

Caption: Key application areas for 3,6-dihydroxyphthalic acid.

Safety and Handling
As with any laboratory chemical, proper handling procedures are essential.

General Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate

personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity: Detailed toxicological data for 3,6-dihydroxyphthalic acid is not extensively

published. It should be handled with the care afforded to all novel research chemicals.

Assume it may be an irritant to the eyes, skin, and respiratory system.

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing

agents.

Conclusion
3,6-Dihydroxyphthalic acid is a multi-functional aromatic compound with a compelling set of

physico-chemical properties. Its acidity, solubility profile, thermal stability, and reactivity make it

a versatile tool for researchers in drug discovery and materials science. A thorough

understanding of these core characteristics, as outlined in this guide, is the foundation for

innovative and successful applications.

To cite this document: BenchChem. [Physico-chemical properties of 3,6-Dihydroxyphthalic
acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585314#physico-chemical-properties-of-3-6-
dihydroxyphthalic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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